Cas no 1315366-93-8 (2-(4-Methoxyphenyl)cyclobutan-1-ol)

2-(4-Methoxyphenyl)cyclobutan-1-ol is a cyclobutane derivative featuring a methoxyphenyl substituent and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique structure allows for applications in the preparation of complex molecules, particularly in pharmaceutical and fine chemical research. The presence of both aromatic and alicyclic components enhances its utility in cycloaddition reactions and ring-opening transformations. The methoxy group contributes to electronic modulation, while the hydroxyl group offers functionalization potential. This compound is valued for its stability and reactivity under controlled conditions, making it suitable for exploratory studies in stereoselective synthesis and catalytic processes.
2-(4-Methoxyphenyl)cyclobutan-1-ol structure
1315366-93-8 structure
Product Name:2-(4-Methoxyphenyl)cyclobutan-1-ol
CAS No:1315366-93-8
MF:C11H14O2
MW:178.227663516998
MDL:MFCD19382279
CID:5217276
Update Time:2026-03-06

2-(4-Methoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxyphenyl)cyclobutan-1-ol
    • Cyclobutanol, 2-(4-methoxyphenyl)-
    • 2-(4-Methoxyphenyl)cyclobutan-1-ol
    • MDL: MFCD19382279
    • Inchi: 1S/C11H14O2/c1-13-9-4-2-8(3-5-9)10-6-7-11(10)12/h2-5,10-12H,6-7H2,1H3
    • InChI Key: BQAYWLMATOYQNW-UHFFFAOYSA-N
    • SMILES: OC1CCC1C1C=CC(=CC=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 162
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5

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2-(4-Methoxyphenyl)cyclobutan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1315366-93-8)2-(4-Methoxyphenyl)cyclobutan-1-ol
Order Number:A1050666
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:31
Price ($):706.0
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2-(4-Methoxyphenyl)cyclobutan-1-ol Related Literature

Additional information on 2-(4-Methoxyphenyl)cyclobutan-1-ol

Introduction to 2-(4-Methoxyphenyl)cyclobutan-1-ol (CAS No. 1315366-93-8)

2-(4-Methoxyphenyl)cyclobutan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1315366-93-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a cyclobutane ring substituted with a 4-methoxyphenyl group, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of the methoxy moiety on the aromatic ring introduces a level of electronic and steric influence that makes this compound a valuable scaffold for drug discovery.

The cyclobutane ring in 2-(4-Methoxyphenyl)cyclobutan-1-ol contributes to its rigid structure, which can be advantageous in designing molecules with specific binding affinities. This rigidity is often exploited in the development of bioactive compounds where precise three-dimensional interactions with biological targets are crucial. The 4-methoxyphenyl substituent, on the other hand, enhances the compound's solubility and metabolic stability, making it a promising candidate for further development into therapeutic agents.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies have shown that molecules containing cyclobutane rings can exhibit enhanced binding affinity to certain enzymes and receptors due to their constrained conformation. This has led to increased interest in 2-(4-Methoxyphenyl)cyclobutan-1-ol as a potential lead compound for the development of novel pharmaceuticals.

In the context of drug discovery, the 4-methoxyphenyl group plays a critical role in modulating the electronic properties of the molecule. This group can influence both the acidity and basicity of the compound, as well as its interaction with biological targets. The methoxy substituent is particularly interesting because it can participate in hydrogen bonding interactions, which are essential for achieving high binding affinities in drug design.

Moreover, the synthesis of 2-(4-Methoxyphenyl)cyclobutan-1-ol has been refined through various organic transformations, including ring-closing metathesis and cross-coupling reactions. These synthetic strategies have allowed researchers to produce this compound with high yield and purity, facilitating further investigation into its biological activity. The ability to synthesize complex molecules like this one with precision is a testament to the progress made in synthetic organic chemistry over recent decades.

One of the most compelling aspects of 2-(4-Methoxyphenyl)cyclobutan-1-ol is its potential as a building block for more complex drug candidates. By modifying different parts of the molecule, researchers can explore a wide range of biological activities. For instance, attaching additional functional groups to the cyclobutane ring or the aromatic ring could lead to compounds with enhanced efficacy or selectivity against specific disease targets.

Recent studies have also highlighted the importance of understanding the metabolic pathways by which such compounds are processed in vivo. The 4-methoxyphenyl group, while enhancing solubility, may also influence how quickly a drug is metabolized. By studying these metabolic interactions, scientists can design molecules that are not only effective but also have favorable pharmacokinetic profiles.

The use of 2-(4-Methoxyphenyl)cyclobutan-1-ol in medicinal chemistry is further supported by its compatibility with various screening assays used to evaluate biological activity. These assays can provide rapid insights into how a compound interacts with biological targets, allowing researchers to prioritize promising candidates for further development. The versatility of this molecule makes it an attractive choice for both academic and industrial research settings.

In conclusion, 2-(4-Methoxyphenyl)cyclobutan-1-ol (CAS No. 1315366-93-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable compound for drug discovery efforts aimed at developing new therapeutic agents. As research continues to uncover new ways to leverage this molecule's properties, it is likely that we will see further innovation in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1315366-93-8)2-(4-Methoxyphenyl)cyclobutan-1-ol
A1050666
Purity:99%
Quantity:1g
Price ($):706.0
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